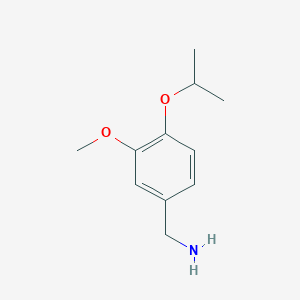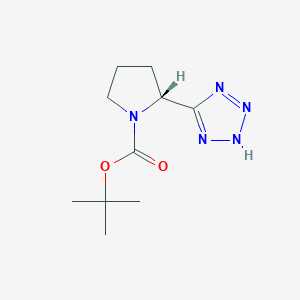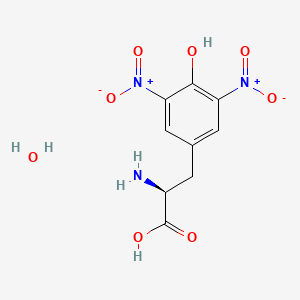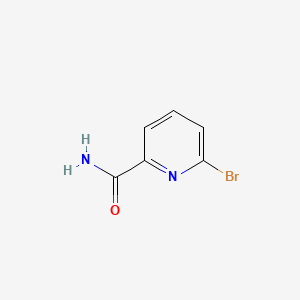
2,4-Dimethoxypyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxypyrimidine-5-carbonitrile is a chemical compound with the CAS number 14445-57-9 . It is used in various fields of chemistry, including as a building block in heterocyclic chemistry .
Molecular Structure Analysis
The molecular structure of 2,4-Dimethoxypyrimidine-5-carbonitrile is characterized by the presence of a pyrimidine ring with two methoxy groups at the 2 and 4 positions and a carbonitrile group at the 5 position . The molecular weight is 165.15 .Scientific Research Applications
Synthesis and Antitumor Applications
- Synthesis of Thiopyrimidine Analogues : New 4-chloro-pyrimidine-5-carbonitriles, among other compounds, were synthesized and evaluated for their in-vitro antitumor activity. Some compounds showed high inhibitory activity against leukemia and moderate activity against other cancers (Taher & Helwa, 2012).
Antimicrobial Applications
- Antimicrobial Activity of Pyrimidine Carbonitrile Derivatives : A study on 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile and related compounds showed potent antibacterial effects, including inducing bacterial cell membrane rupture (Bhat & Begum, 2021).
Chemical Synthesis Techniques
- Innovative Synthesis Methods : Research on the conversion of 4,6-dimethoxypyrimidine-2-carbonitrile to various derivatives demonstrated advanced methods in chemical synthesis (Kalogirou & Koutentis, 2019).
Green Chemistry Approaches
- Green Synthesis Approaches : The development of spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile derivatives using environmentally friendly methods highlights the role of green chemistry in drug synthesis (Rajeswari, Saluja, & Khurana, 2016).
Potential as Anticancer and Antiviral Agents
- Anticancer and Antiviral Potential : Compounds like 5-(3-Oxoalkyl)uracils, derived from 2,4-dimethoxypyrimidine-5-carbonitrile, have been explored for their anticancer and antiviral properties (Kundu, Das, & Majumdar, 1990).
Mechanism of Action
Target of Action
2,4-Dimethoxypyrimidine-5-carbonitrile is designed to target the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in cell proliferation and survival. It is often overexpressed in various types of cancers, making it an attractive target for anticancer therapies .
Mode of Action
This compound acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling . This leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Biochemical Pathways
By inhibiting EGFR, 2,4-Dimethoxypyrimidine-5-carbonitrile affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell survival, proliferation, and differentiation. Their inhibition leads to the suppression of tumor growth .
Result of Action
The inhibition of EGFR by 2,4-Dimethoxypyrimidine-5-carbonitrile leads to significant antiproliferative effects in various cancer cell lines . It can arrest the cell cycle at the G2/M phase and induce apoptosis . Additionally, it has been found to upregulate the level of caspase-3, a key executor of apoptosis .
properties
IUPAC Name |
2,4-dimethoxypyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-11-6-5(3-8)4-9-7(10-6)12-2/h4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJATLRDZXCNDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C#N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxypyrimidine-5-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B1343770.png)

![Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1343774.png)


![2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1343790.png)

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1343793.png)
![Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1343796.png)

